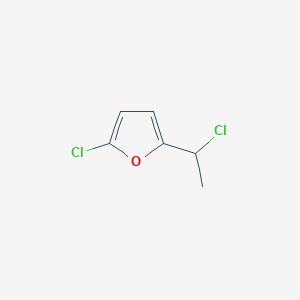

2-Chloro-5-(1-chloroethyl)furan

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(1-chloroethyl)furan | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2O/c1-4(7)5-2-3-6(8)9-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRVSAPIFXGKLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(O1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity Studies of 2 Chloro 5 1 Chloroethyl Furan and Its Analogs

Mechanistic Investigations of Furan (B31954) Ring Substitution and Derivatization

Furan and its derivatives are π-rich heterocyclic compounds, making them highly susceptible to electrophilic aromatic substitution (EAS). chemicalbook.com The electron-donating nature of the oxygen atom increases the electron density within the ring, rendering it significantly more reactive towards electrophiles than benzene. pearson.compearson.com In fact, the rate of electrophilic substitution in furan is estimated to be about 6 x 10^11 times faster than in benzene. chemicalbook.com

The substitution pattern is predominantly directed to the 2- and 5-positions. numberanalytics.com This preference is attributed to the greater stability of the cationic intermediate formed when the electrophile attacks at the C2 position. This intermediate is stabilized by three resonance structures, whereas attack at the C3 position results in a less stable cation with only two resonance contributors. chemicalbook.com

The introduction of a halogen atom, such as chlorine, onto the furan ring influences its reactivity in EAS reactions. While halogens are deactivating groups due to their inductive electron-withdrawing effect, they are ortho, para-directing. In the context of 2-chlorofuran, the chlorine atom at the C2 position would direct incoming electrophiles to the C5 position. Therefore, in 2-Chloro-5-(1-chloroethyl)furan, the furan ring is already substituted at the two most reactive positions. Further electrophilic substitution would be significantly less favorable and would likely require harsh reaction conditions.

Mild reagents and conditions are typically sufficient for the halogenation of furan, yielding, for example, 2-bromofuran (B1272941) from the reaction with bromine. pearson.com However, direct halogenation of furan can sometimes lead to the destruction of the furan ring. youtube.com

Table 1: Reactivity of Furan Derivatives in Electrophilic Aromatic Substitution

| Compound | Relative Reactivity compared to Benzene | Preferred Position of Substitution |

| Furan | ~10^11 times faster chemicalbook.com | 2- and 5-positions chemicalbook.comnumberanalytics.com |

| 2-Chlorofuran | Slower than furan | 5-position |

This table provides a simplified comparison of reactivity. Actual reaction rates and regioselectivity can be influenced by specific reaction conditions and the nature of the electrophile.

The (1-chloroethyl) group attached to the furan ring at the C5 position introduces a site for nucleophilic substitution reactions. The chlorine atom on the ethyl side chain is susceptible to displacement by a variety of nucleophiles. The reactivity of this benzylic-like halide is enhanced due to the potential for stabilization of the resulting carbocation intermediate by the adjacent furan ring.

The general mechanism for nucleophilic substitution at a saturated carbon atom can proceed through either an SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) pathway.

SN1 Mechanism: This pathway involves a two-step process. The first and rate-determining step is the departure of the leaving group (chloride ion) to form a carbocation intermediate. The second step is the rapid attack of the nucleophile on the carbocation. The stability of the carbocation is a crucial factor in SN1 reactions.

SN2 Mechanism: This is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. This reaction proceeds through a backside attack, leading to an inversion of stereochemistry at the chiral center.

For the 1-chloroethyl side chain, the secondary nature of the carbon bearing the chlorine atom allows for the possibility of both SN1 and SN2 reactions. The specific pathway will be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. A strong, unhindered nucleophile and a polar aprotic solvent would favor an SN2 reaction, while a weak nucleophile and a polar protic solvent would favor an SN1 pathway.

Metal carbenoids are highly reactive intermediates that play a significant role in various organic transformations, including the synthesis and modification of furan rings. These species, often generated from diazo compounds or other precursors in the presence of a metal catalyst (e.g., rhodium, ruthenium, gold), can undergo a variety of reactions such as cyclopropanation, C-H insertion, and ylide formation. nih.gov

In the context of furan synthesis, metal carbenoids can be involved in cyclization reactions. For instance, a ruthenium(II)-catalyzed reaction of vinyl sulfoxonium ylides can generate a vinyl carbenoid intermediate. acs.org This intermediate can then undergo cyclization to form a furan derivative. acs.org

Gold-catalyzed reactions have also been shown to proceed through carbenoid intermediates in the synthesis of halofurans. nih.gov For example, the reaction of haloallenyl ketones can be catalyzed by Au(I) to form a gold carbenoid species, which, after a subsequent rearrangement, yields a 2-halofuran. nih.gov

Table 2: Metal Catalysts in Furan Synthesis via Carbenoid Intermediates

| Metal Catalyst | Precursor | Intermediate | Product |

| Ruthenium(II) acs.org | Vinyl sulfoxonium ylide acs.org | Vinyl Ru-carbenoid acs.org | Disubstituted furan acs.org |

| Gold(I) nih.gov | Haloallenyl ketone nih.gov | Gold carbenoid nih.gov | 2-Halofuran nih.gov |

| Rhodium(II) nih.gov | N-sulfonyl-1,2,3-triazole nih.gov | Metal-bound imino carbene nih.gov | Various heterocycles nih.gov |

This table illustrates some examples of metal catalysts and their role in generating furan derivatives through carbenoid intermediates.

Intramolecular rearrangements, particularly hydride and alkyl shifts, are common phenomena in organic reactions that proceed through carbocation intermediates. libretexts.orgmasterorganicchemistry.com These shifts occur to transform a less stable carbocation into a more stable one. masterorganicchemistry.combyjus.com A 1,2-hydride shift involves the migration of a hydrogen atom with its pair of electrons to an adjacent carbocationic center. libretexts.org Similarly, a 1,2-alkyl shift involves the migration of an alkyl group. libretexts.org

In the synthesis of halogenated furans, such rearrangements can play a crucial role in determining the final product structure. For example, in the gold-catalyzed synthesis of 2-bromofurans from haloallenyl ketones, a proposed mechanism involves the formation of a gold carbenoid intermediate which then undergoes a 1,2-hydride shift to furnish the final product. nih.gov

The stability of the carbocation is the driving force for these rearrangements. Tertiary carbocations are more stable than secondary carbocations, which are in turn more stable than primary carbocations. masterorganicchemistry.com Therefore, if a rearrangement can lead to a more stable carbocation, it is likely to occur. youtube.com

These rearrangements are not limited to the synthesis of the furan ring itself but can also occur in reactions involving the side chains of substituted furans. For instance, if a reaction involving the (1-chloroethyl) side chain of this compound were to proceed through a carbocation intermediate, the possibility of hydride or other shifts would need to be considered, especially if a more stable carbocation could be formed.

Halogenated furans can undergo degradation through various pathways, particularly under thermal conditions or through atmospheric chemical reactions. greenpeace.toacs.org The degradation of these compounds is an area of environmental interest due to the potential formation of persistent and toxic byproducts. researchgate.netiaea.org

One significant degradation pathway for furans is ozonolysis. nih.gov The reaction of furan with ozone can lead to the cleavage of the furan ring. nih.gov For example, the ozonization of a furan derivative, followed by workup, can yield a carboxylic acid. nih.gov

In the atmosphere, furanoids are expected to react with major atmospheric oxidants like hydroxyl radicals (OH), ozone (O3), and chlorine atoms (Cl). acs.org These reactions can lead to the formation of secondary pollutants such as ozone and secondary organic aerosols (SOA). acs.org The reaction with ozone is thought to proceed via the addition of O3 to the double bonds of the furan ring, forming a primary ozonide which then decomposes. acs.org

The presence of halogen atoms on the furan ring can influence the degradation pathways and the nature of the resulting products. For instance, under thermal conditions in the presence of both bromine and chlorine sources, mixed halogenated dioxins and furans can be formed. greenpeace.to The degradation of halogenated compounds in the atmosphere can also lead to the formation of halogenated acids, such as trifluoroacetic acid (TFA) from certain hydrofluorocarbons. researchgate.net

Stereochemical Aspects in the Synthesis and Reactions of Chloroethyl-Substituted Furans

The presence of a chiral center in the (1-chloroethyl) side chain of this compound introduces stereochemical considerations into its synthesis and reactions. The carbon atom bonded to the chlorine atom is a stereocenter, meaning the molecule can exist as a pair of enantiomers (R and S isomers).

The synthesis of this compound from achiral starting materials would result in a racemic mixture (an equal mixture of both enantiomers). The preparation of an enantiomerically pure or enriched sample would require either a stereoselective synthesis or the resolution of the racemic mixture.

Stereoselective synthesis aims to selectively produce one stereoisomer over others. This can be achieved by using chiral catalysts, chiral auxiliaries, or chiral starting materials. For example, in the synthesis of related furan derivatives, enantioselective reactions such as Friedel-Crafts and nucleophilic additions have been employed to create chiral carbon atoms in the α-position to the furan ring. researchgate.net

Reactions involving the chiral (1-chloroethyl) side chain can also have stereochemical implications. For instance, a nucleophilic substitution reaction at the chiral center can proceed with either inversion of configuration (typical for SN2 reactions) or racemization (typical for SN1 reactions). The stereochemical outcome will depend on the reaction mechanism.

Diastereoselective reactions are also a key consideration when multiple stereocenters are present or being formed. For example, in the synthesis of hexahydrofuro[2,3-b]furan-3-ol, a key step was a highly diastereoselective Michael addition, which was crucial for controlling the relative stereochemistry of the final product. acs.org

Chemical Transformations and Derivatization Potential

The synthetic utility of this compound is rooted in the reactivity of its constituent parts: the chlorinated furan ring and the chloroethyl side chain. These features allow for a variety of chemical transformations and derivatizations, opening avenues to a diverse range of more complex molecules.

Cross-Coupling Reactions of Halogenated Furans (e.g., Suzuki Coupling)

Halogenated furans are valuable substrates in transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. youtube.com The Suzuki-Miyaura coupling, in particular, is a widely used reaction for this purpose, involving the reaction of a halide with an organoboron compound, catalyzed by a palladium complex. youtube.com

The reactivity of dihalogenated heteroarenes in Suzuki-Miyaura cross-coupling reactions is influenced by factors such as the nature of the halogen, the electronic properties of the heterocycle, and the reaction conditions, including the choice of catalyst and ligands. acs.orgrsc.org In the case of 2,5-dihalogenated furans, the relative reactivity of the two halogen atoms can often be controlled to achieve selective mono- or di-functionalization. For instance, the Suzuki-Miyaura coupling of 5,5'-dibromo-2,2'-bifuran and 3,3',5,5'-tetrabromo-2,2'-bifuran with various arylboronic acids has been successfully employed to synthesize a range of aryl-substituted bifurans. researchgate.net

The general applicability of Suzuki coupling to halogenated furans suggests that this compound could undergo selective coupling at the C2-chloro position. The choice of palladium catalyst and ligands is crucial in controlling the selectivity and efficiency of the reaction. For example, different palladium catalysts and ligand systems can lead to different site-selectivities in the cross-coupling of dihalogenated pyridines. acs.orgrsc.org

Below is a table summarizing representative examples of Suzuki-Miyaura cross-coupling reactions involving halogenated furans, highlighting the versatility of this methodology.

| Halogenated Furan | Coupling Partner | Catalyst/Ligand | Product | Yield (%) | Reference |

| Hexyl 2-bromo-5-(boronic acid pinacol (B44631) ester)furan-3-carboxylate | Itself (dimerization) | Tris(dibenzylideneacetone)dipalladium(0) / Tri-tert-butylphosphonium tetrafluoroborate | Cyclo rsc.org- and cyclo nih.govfuran esters | 45 | acs.org |

| 5,5'-Dibromo-2,2'-bifuran | Phenylboronic acid | Pd(PPh₃)₄ | 5,5'-Diphenyl-2,2'-bifuran | 43 | researchgate.net |

| 3,3',5,5'-Tetrabromo-2,2'-bifuran | Phenylboronic acid | Pd(PPh₃)₄ | 3,3',5,5'-Tetraphenyl-2,2'-bifuran | 90 | researchgate.net |

| 5,5'-Dibromo-2,2'-bifuran | 2-Methylphenylboronic acid | Pd(PPh₃)₄ | 5,5'-Di(2-methylphenyl)-2,2'-bifuran | 47 | researchgate.net |

| 3,3',5,5'-Tetrabromo-2,2'-bifuran | 2-Methylphenylboronic acid | Pd(PPh₃)₄ | 3,3',5,5'-Tetra(2-methylphenyl)-2,2'-bifuran | 79 | researchgate.net |

Carbon Nucleophilicity of Furan-Derived Organometallic Reagents and the Furylogous Effect

Organometallic compounds, which feature a carbon-metal bond, are highly reactive carbon nucleophiles. pharmacy180.com Grignard reagents and organolithium compounds are common examples, typically prepared by the reduction of alkyl halides with active metals. pharmacy180.comlibretexts.orglibretexts.org These reagents are potent bases and must be handled under anhydrous conditions. pharmacy180.com The nucleophilic character of these reagents allows them to react with a wide range of electrophiles, most notably the carbonyl group of aldehydes and ketones, to form alcohols. libretexts.orglibretexts.org

The furan nucleus can be converted into a nucleophilic species through metallation. For instance, furan can be deprotonated with strong bases like n-butyllithium to form lithiofuran, which can then participate in various carbon-carbon bond-forming reactions. acs.org The regioselectivity of such reactions on substituted furans is a key consideration.

Furthermore, the reactivity of functional groups attached to the furan ring can be influenced by the "furylogous effect," a phenomenon analogous to the vinylogous effect where the electronic influence of a functional group is transmitted through the furan ring system. This can affect the nucleophilicity of remote positions.

The reaction of (phenylsulfinyl)furans with carbon nucleophiles in the presence of trifluoroacetic anhydride (B1165640) demonstrates a method for the regioselective installation of carbon functional groups onto the furan nucleus. nih.gov This highlights the potential for activating the furan ring towards nucleophilic attack.

Annulation and Cycloaddition Chemistry (e.g., Diels-Alder Reactions)

Furan and its derivatives are known to participate in cycloaddition reactions, most notably the Diels-Alder reaction, where they act as dienes. acs.org This reactivity allows for the construction of complex polycyclic structures. rsc.org However, furan is generally less reactive and less endo-selective in Diels-Alder reactions compared to cyclopentadiene. rsc.orgrsc.org The aromatic character of furan contributes to this reduced reactivity, and the cycloaddition is often reversible. rsc.orgacs.org

The reactivity and selectivity of Diels-Alder reactions involving furans can be significantly influenced by substituents on the furan ring. rsc.org Electron-donating groups tend to increase the reactivity of the furan diene, while electron-withdrawing groups decrease it. rsc.orgrsc.org For example, 2-amino-substituted furans readily undergo Diels-Alder reactions with various dienophiles to produce cycloadducts that can be converted to polysubstituted anilines. acs.org Similarly, 3-alkoxyfurans show enhanced reactivity and can participate in irreversible, endo-selective Diels-Alder reactions. nih.gov

In addition to Diels-Alder reactions, furans can undergo other types of annulation and cycloaddition chemistry. acs.org For instance, palladium-catalyzed intermolecular dearomatization of furans with alkynes has been developed to stereoselectively synthesize spiro 2,5-dihydrofuran (B41785) frameworks. acs.org Rhodium(I)-catalyzed [4+2]-annulation of furan-fused cyclobutanones with alkynes provides a route to fully-substituted o-quinone methides. rsc.org These examples showcase the versatility of the furan core in constructing diverse cyclic systems.

The table below presents some examples of cycloaddition reactions involving substituted furans.

| Furan Derivative | Dienophile/Reactant | Reaction Type | Product Type | Key Finding | Reference |

| Furan | Maleic anhydride | Diels-Alder | 7-oxabicyclo[2.2.1]heptane derivative | Furan is less reactive and less endo-selective than cyclopentadiene. rsc.orgrsc.org | rsc.orgrsc.org |

| 2-Aminofuran derivative | Various dienophiles | Diels-Alder | Polysubstituted anilines (after ring opening) | Amino group activates the furan for cycloaddition. acs.org | acs.org |

| 3-Alkoxyfuran | N-substituted maleimides | Diels-Alder | endo-Cantharimides | 3-Alkoxy group enables irreversible and endo-selective reactions. nih.gov | nih.gov |

| Furan derivative | Alkyne | Palladium-catalyzed [3+2] spiroannulation | Spiro 2,5-dihydrofuran | Stereoselective assembly of spirocyclic frameworks. acs.org | acs.org |

| Furan-fused cyclobutanone | Alkyne | Rhodium-catalyzed [4+2] annulation | Fully-substituted o-quinone methide precursor | Expeditious assembly of complex aromatic systems. rsc.org | rsc.org |

Functional Group Interconversions of Chloroethyl Moiety

The term "functional group interconversion" describes the transformation of one functional group into another, a fundamental concept in organic synthesis. solubilityofthings.comimperial.ac.uk The chloroethyl side chain in this compound offers several possibilities for such transformations. The chlorine atom at the benzylic-like position is susceptible to nucleophilic substitution and elimination reactions. pearson.com

The reactivity of this side chain is influenced by the adjacent furan ring, which can stabilize reactive intermediates formed during these reactions. libretexts.orglibretexts.org The benzylic position of alkylbenzenes is known to be particularly reactive towards radical halogenation and oxidation. pearson.comlibretexts.org For instance, alkyl side chains on aromatic rings can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate, provided there is at least one benzylic hydrogen. libretexts.orgpressbooks.pub

Common functional group interconversions for a chloroethyl group include:

Nucleophilic Substitution: Reaction with various nucleophiles (e.g., hydroxides, alkoxides, cyanides, azides) to introduce new functional groups. vanderbilt.edu

Elimination: Treatment with a base to form a vinylfuran derivative.

Further Halogenation: Radical chlorination can introduce additional chlorine atoms to the side chain. google.com

Reduction: The C-Cl bond can be reduced to a C-H bond. imperial.ac.uk

The choice of reagents and reaction conditions is critical to achieve the desired transformation chemoselectively, without affecting the chloro-substituent on the furan ring. imperial.ac.uk For example, specific reagents are available for converting alcohols to halides, or for the reduction of various functional groups. imperial.ac.ukvanderbilt.edu

Computational Chemistry and Theoretical Investigations of 2 Chloro 5 1 Chloroethyl Furan

Quantum Chemical Studies on Furan (B31954) Derivatives

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. grafiati.comnih.gov The B3LYP hybrid functional combined with the 6-31G(d,p) basis set is a widely used and reliable method for optimizing the molecular geometry of organic molecules, including furan derivatives. researchgate.netresearchgate.netmdpi.com

This method allows for the precise calculation of a molecule's equilibrium geometry—the three-dimensional arrangement of atoms with the lowest energy. From this optimized structure, key parameters such as bond lengths, bond angles, and dihedral angles are determined. For 2-Chloro-5-(1-chloroethyl)furan, a DFT optimization would reveal the planarity of the furan ring and the preferred orientation of the chloroethyl substituent. Studies on similar molecules, like 4'-substituted furfurylidenanilines, have used DFT to determine that planar conformations are often the most stable. researchgate.net The reliability of this method has been demonstrated in various studies where calculated geometries show good agreement with experimental data from techniques like X-ray diffraction. malayajournal.org

Table 1: Representative Bond Lengths and Angles in Furan Derivatives (Illustrative) This table illustrates typical data obtained from DFT calculations for furan-based compounds. Specific values for this compound would require a dedicated computational study.

| Parameter | Typical Calculated Value (B3LYP/6-31G(d,p)) |

| C=C (furan ring) | 1.35 - 1.37 Å |

| C-C (furan ring) | 1.42 - 1.44 Å |

| C-O (furan ring) | 1.36 - 1.38 Å |

| C-Cl | ~1.74 Å |

| ∠(O-C=C) | 109° - 111° |

| ∠(C-O-C) | 106° - 108° |

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. malayajournal.orgacadpubl.eu

For furan derivatives, FMO analysis helps predict sites susceptible to electrophilic or nucleophilic attack. In a study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO was found to be localized over the imidazole (B134444) and phenyl rings, while the LUMO was distributed over the imidazole and chloro-substituted phenyl ring, indicating the pathways for intramolecular charge transfer. malayajournal.orgacadpubl.eu The calculated HOMO-LUMO gap for this molecule was 4.0106 eV. malayajournal.org Such calculations for this compound would map its electron density distribution and highlight reactive centers, predicting how it might interact with other molecules. acadpubl.eu

Table 2: Calculated HOMO, LUMO, and Energy Gap for a Furan Derivative Data from a DFT study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole using the B3LYP/6-31G(d,p) method. malayajournal.org

| Molecular Orbital | Energy (eV) |

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| Energy Gap (ΔE) | 4.0106 |

Vibrational frequency analysis is a computational technique that predicts the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies and intensities of the vibrational modes. These calculations are essential for interpreting experimental spectra and confirming the identity and structure of a synthesized compound. uliege.be

Studies on furan and its substituted derivatives have shown that theoretical frequencies calculated using DFT methods are in very good agreement with experimental observations. researchgate.net For instance, research on 2-vinyl furan demonstrated that calculated frequencies at the PM3 level had an average deviation of only about 1% from measured data for C-H stretch vibrations. uliege.be For this compound, a vibrational analysis would predict the characteristic frequencies for C-Cl stretching, furan ring vibrations, and modes associated with the ethyl group, aiding in its spectroscopic identification. udayton.edumit.edu

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate a molecule's structural or physicochemical properties (descriptors) with its biological activity or physical properties. nih.govnih.gov These models are invaluable in fields like drug design and materials science for predicting the properties of new compounds without the need for synthesis and testing. digitaloceanspaces.comresearchgate.net

Molecular descriptors can be derived from DFT calculations and include electronic parameters (e.g., HOMO/LUMO energies, dipole moment), topological indices, and steric properties. researchgate.net QSAR studies on furan-3-carboxamides have successfully correlated such descriptors with their antimicrobial activity. nih.gov Similarly, QSPR models have been developed for furan derivatives to predict their performance as corrosion inhibitors for mild steel. digitaloceanspaces.com For this compound, a QSAR/QSPR study could predict its potential biological activities or physicochemical properties based on calculated molecular descriptors, guiding its potential applications.

Molecular Modeling and Simulation of Reaction Pathways

Beyond static properties, computational chemistry allows for the simulation of chemical reactions, providing deep insights into reaction mechanisms and energetics.

Thermochemical calculations are used to determine the energetic feasibility of a chemical reaction, including the calculation of activation energies and reaction enthalpies. These studies are crucial for understanding how furan derivatives are transformed under various conditions.

For example, DFT calculations have been employed to study the hydrodeoxygenation of furan and 2-methylfuran, elucidating the reaction intermediates and comparing the catalytic activities of different materials. nih.gov Other studies have investigated the mechanisms of converting biomass-derived furans, like furfural (B47365), into other valuable chemicals. acs.orgrsc.org Computational modeling of the pyrolysis of furan has helped to understand its decomposition pathways at high temperatures. researchgate.net For this compound, thermochemical calculations could be used to model its stability, potential decomposition pathways, and its reactivity in synthetic transformations, such as nucleophilic substitution or elimination reactions involving its chloroethyl group.

Reaction Mechanism Prediction and Energy Profile Construction

The prediction of reaction mechanisms and the construction of energy profiles for compounds like this compound are central tasks in computational chemistry. These theoretical investigations provide deep insights into the feasibility, kinetics, and thermodynamics of potential chemical transformations. The process generally involves the use of quantum mechanical methods, such as Density Functional Theory (DFT), to model the reactants, transition states, intermediates, and products.

For this compound, computational models would explore various potential reaction pathways. These could include electrophilic aromatic substitution on the furan ring, nucleophilic substitution at the chloroethyl side chain, or participation in cycloaddition reactions. By calculating the potential energy surface for a proposed reaction, a detailed energy profile can be constructed. This profile maps the energy of the system as a function of the reaction coordinate, identifying the energy barriers (activation energies) and the energies of intermediates and products.

Table 1: Illustrative Components of a Calculated Reaction Energy Profile

This interactive table demonstrates the typical data generated from computational chemistry to build a reaction energy profile. The values are hypothetical for a reaction involving this compound.

| Parameter | Description | Hypothetical Value (kcal/mol) |

| Reactant Energy | The calculated energy of the starting materials (e.g., this compound and a reagent). | 0.0 |

| Transition State Energy | The energy maximum along the reaction coordinate, representing the energy barrier to be overcome. | +25.3 |

| Product Energy | The calculated energy of the final products. | -15.8 |

| Activation Energy (Ea) | The difference in energy between the transition state and the reactants. A lower value indicates a faster reaction. | +25.3 |

| Reaction Enthalpy (ΔH) | The overall energy change of the reaction. A negative value indicates an exothermic reaction. | -15.8 |

Solvent Effects on Reactivity and Selectivity in Furan Synthesis

The choice of solvent is a critical parameter in the synthesis and subsequent reactions of furan derivatives, as it can significantly influence reaction rates, pathways, and product selectivity. acs.orgacs.org Computational and experimental studies on furans reveal that solvents are not merely inert media but can actively participate in or alter the reaction network. acs.org

In the context of this compound, the solvent's polarity, proticity, and coordinating ability would be key factors.

Polar vs. Nonpolar Solvents : Furans generally exhibit greater stability in nonpolar and aprotic solvents like toluene (B28343) or tetrahydrofuran (B95107) (THF). acs.org This is because the absence of acidic protons suppresses side reactions such as the hydration-induced opening of the furan ring. acs.org

Inhibition of Side Reactions : Solvents like dimethyl sulfoxide (B87167) (DMSO) have been shown to inhibit the polymerization of furan precursors during their synthesis, which is a common side reaction. acs.org Alcohols can also protect reactive carbonyl functionalities via acetalization, thereby suppressing undesirable polymer formation. acs.org

Selectivity Modification : The solvent can interact with the catalyst and reactants to modify selectivity. For instance, in the catalytic hydrogenation of furfural, the use of a low-polarity solvent like n-heptane favors the production of methyl-furan. acs.org The solvent's role involves stabilizing reaction products and modifying the intrinsic reactivity of the catalyst. acs.org

Table 2: General Influence of Solvent Type on Reactions of Furan Derivatives

This interactive table summarizes how different classes of solvents can affect the outcome of reactions involving furan compounds.

| Solvent Type | Properties | General Effects on Furan Reactions |

| Nonpolar Aprotic (e.g., Toluene, Heptane) | Low dielectric constant, no acidic protons. | Enhances stability of the furan ring, minimizes ring-opening side reactions. acs.org Can favor specific product selectivities. acs.org |

| Polar Aprotic (e.g., DMSO, DMF) | High dielectric constant, no acidic protons. | Effective at dissolving a wide range of reactants. Can inhibit polymerization side reactions. acs.org |

| Polar Protic (e.g., Water, Ethanol) | High dielectric constant, contains acidic protons (O-H, N-H). | Can participate in reactions, may lead to undesirable ring-opening via hydration. acs.org Can stabilize charged intermediates. |

Structure-Reactivity Relationships in Halogenated Furan Systems

The reactivity of this compound is fundamentally governed by the interplay of its structural features, namely the halogen substituents on both the furan ring and the alkyl side chain.

Influence of Halogen Substituents on Furan Ring Reactivity and Stability

The presence of a chlorine atom directly on the furan ring at the 2-position significantly modulates its electronic properties and reactivity compared to unsubstituted furan. Furan itself is an electron-rich aromatic system that readily undergoes electrophilic substitution. edurev.inpearson.com The introduction of a halogen has competing effects:

Inductive Effect : Chlorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), which deactivates the furan ring towards electrophilic attack by reducing its electron density. pharmaguideline.com This effect generally makes reactions like nitration or acylation more difficult compared to unsubstituted furan.

Reaction Rate Modification : While deactivating for electrophilic substitution, halogen substituents have been found to increase the rate and exergonicity of other reactions, such as the Diels-Alder cycloaddition. researchgate.net This is attributed to the lowering of the LUMO energy of the furan diene, enhancing its interaction with the dienophile's HOMO. However, comprehensive studies have also shown that halogen substitution can sometimes make reactions slower and less thermodynamically favorable, indicating a complex interplay of factors beyond simple frontier orbital effects. researchgate.net

Table 3: Qualitative Effects of Halogen Substitution on Furan Reactivity

| Reaction Type | Influence of Ring Halogenation (e.g., Chlorine) | Rationale |

| Electrophilic Aromatic Substitution | Deactivating | The strong electron-withdrawing inductive effect of the halogen reduces the ring's nucleophilicity. pharmaguideline.com |

| Diels-Alder Cycloaddition | Generally Activating | Lowers the energy of the furan's LUMO, leading to a smaller HOMO-LUMO gap with the dienophile. researchgate.net |

| Nucleophilic Substitution | Activating (for halofurans) | Halofurans are more reactive towards nucleophiles than simple furans, especially when other electron-withdrawing groups are present. pharmaguideline.com |

Steric and Electronic Effects of Alkyl-Halide Moieties

The 1-chloroethyl group at the 5-position introduces its own set of complex steric and electronic effects that further influence the molecule's reactivity.

Electronic Effects : The alkyl portion of the substituent (the ethyl group) is weakly electron-donating (+I effect), which would slightly counteract the deactivating effect of the chlorine on the ring. However, the chlorine atom on the side chain has a powerful electron-withdrawing inductive effect (-I). This effect can influence the reactivity of the adjacent furan ring and also makes the benzylic-like carbon of the chloroethyl group susceptible to nucleophilic attack. Studies on related systems show that electron-donating alkyl substituents on furans can lead to a competing electronic effect against steric hindrance. biu.ac.il

Steric Effects : The 1-chloroethyl group is sterically more demanding than a simple methyl or ethyl group. This steric bulk can hinder the approach of reagents to the adjacent C4 position of the furan ring, potentially directing reactions to other available sites. In reactions involving organometallic intermediates, steric hindrance from larger alkyl groups can play a dominant role, sometimes preventing certain reaction pathways like cyclization in favor of rearrangement. nih.gov The interplay between steric and electronic properties is crucial; for example, in some coupling reactions, bulky ligands are beneficial as they can facilitate key steps like transmetalation. rsc.org

Table 4: Summary of Steric and Electronic Effects of the 1-Chloroethyl Substituent

| Feature of Substituent | Effect Type | Influence on Reactivity |

| Ethyl Group | Electronic (+I) | Weakly electron-donating, slightly activates the furan ring. |

| Ethyl Group | Steric | Provides bulk, potentially hindering attack at the adjacent C4 position. |

| Chlorine on Side Chain | Electronic (-I) | Strong electron-withdrawing effect, activates the side-chain carbon for nucleophilic substitution. |

| Chlorine on Side Chain | Steric | Adds to the overall steric bulk of the substituent group. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the isolation of 2-Chloro-5-(1-chloroethyl)furan from complex mixtures and for its precise quantification. The choice of technique is dictated by the volatility and polarity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Furan (B31954) Derivatives

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, which acts as a molecular fingerprint, allowing for confident identification.

For this compound, a non-polar or medium-polarity capillary column, such as one coated with a phenyl-polysiloxane, would be suitable. The expected retention time would be influenced by the column temperature program. The mass spectrum would be characterized by the molecular ion peak and specific fragment ions resulting from the cleavage of the chloroethyl group and the furan ring.

Table 1: Hypothetical GC-MS Data for this compound

| Parameter | Value |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Oven Program | 50°C (2 min), ramp to 250°C at 10°C/min, hold for 5 min |

| Injector Temp. | 250°C |

| MS Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Expected Retention Time | 12.5 min |

| Expected m/z Fragments | 164/166/168 (M+), 129 (M-Cl)+, 93 (M-C2H4Cl)+ |

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly useful for the extraction of volatile and semi-volatile analytes from solid or liquid matrices. When coupled with GC-MS, it provides a highly sensitive method for the detection of trace levels of furan derivatives. In this technique, a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. The analytes partition between the sample matrix and the fiber coating. The fiber is then transferred to the GC injector, where the analytes are thermally desorbed and analyzed.

For the analysis of this compound in a sample matrix, a fiber coating with a high affinity for chlorinated hydrocarbons, such as polydimethylsiloxane/divinylbenzene (PDMS/DVB), would be appropriate. The efficiency of the extraction would depend on factors like extraction time, temperature, and sample agitation.

Table 2: Representative HS-SPME-GC-MS Parameters for this compound Analysis

| Parameter | Condition |

| SPME Fiber | 65 µm PDMS/DVB |

| Extraction Temp. | 60°C |

| Extraction Time | 30 min |

| Desorption Temp. | 250°C |

| Desorption Time | 2 min |

High-Performance Liquid Chromatography (HPLC) for Furan Analysis

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of compounds that are not sufficiently volatile for GC analysis or that are thermally labile. For this compound, which is a relatively non-polar compound, reversed-phase HPLC would be the method of choice. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase.

The separation is based on the partitioning of the analyte between the stationary and mobile phases. Detection is typically achieved using a UV detector, as the furan ring exhibits absorbance in the ultraviolet region. The retention time and peak area would be used for qualitative and quantitative analysis, respectively.

Table 3: Illustrative HPLC Conditions for this compound

| Parameter | Condition |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Expected Retention Time | 5.8 min |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are powerful tools for the detailed structural elucidation of molecules by probing the interaction of electromagnetic radiation with the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the different types of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would allow for the assignment of each proton to its position in the structure.

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom gives rise to a separate signal.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Furan-H3 | ~6.3 | ~110 |

| Furan-H4 | ~6.1 | ~108 |

| -CH(Cl)- | ~5.2 (quartet) | ~55 |

| -CH₃ | ~1.8 (doublet) | ~25 |

| Furan-C2 | - | ~145 |

| Furan-C5 | - | ~155 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a "vibrational fingerprint," which is unique to the compound and can be used for identification and functional group analysis.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of the C-H, C-O, C-Cl, and C=C bonds within the molecule.

Table 5: Expected Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected IR Frequency | Expected Raman Frequency |

| C-H (furan ring) | 3100-3150 | 3100-3150 |

| C-H (alkyl) | 2950-3000 | 2950-3000 |

| C=C (furan ring) | 1500-1600 | 1500-1600 |

| C-O-C (furan ring) | 1000-1100 | 1000-1100 |

| C-Cl | 650-800 | 650-800 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the definitive identification of organic compounds such as this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions to a very high degree of accuracy, typically within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule from its exact mass.

For this compound (C₆H₆Cl₂O), the theoretical monoisotopic mass can be calculated with high precision. The presence of two chlorine atoms (³⁵Cl and ³⁷Cl) results in a characteristic isotopic pattern for the molecular ion [M]⁺ and its fragment ions. The most abundant molecular ion, containing two ³⁵Cl isotopes, would be detected at a specific m/z value. The [M+2]⁺ peak, with one ³⁵Cl and one ³⁷Cl, and the [M+4]⁺ peak, with two ³⁷Cl isotopes, will appear with relative intensities dictated by the natural abundance of these isotopes (approximately 3:1 for a single chlorine atom).

HRMS analysis, often coupled with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can distinguish between compounds with the same nominal mass but different elemental formulas. The accurate mass measurement provides an unambiguous elemental composition, which is a critical step in the structural confirmation of newly synthesized or isolated compounds.

Table 1: Theoretical HRMS Data for this compound (C₆H₆Cl₂O)

| Ion Formula | Isotope Composition | Theoretical m/z | Relative Abundance (%) |

|---|---|---|---|

| [C₆H₆³⁵Cl₂O]⁺ | C: 6, H: 6, Cl: 2 (³⁵Cl) | 163.9846 | 100 |

| [C₆H₆³⁵Cl³⁷ClO]⁺ | C: 6, H: 6, Cl: 1 (³⁵Cl), 1 (³⁷Cl) | 165.9817 | 65.3 |

This table presents the theoretical isotopic distribution for the molecular ion of this compound. The high-resolution m/z values allow for its unambiguous identification.

X-ray Crystallography for Solid-State Structural Analysis

Should a crystalline sample be obtained, the X-ray diffraction experiment would reveal the exact spatial coordinates of each atom, including the chlorine, oxygen, and carbon atoms of the furan ring and the chloroethyl side chain. This would definitively establish the substitution pattern on the furan ring and the stereochemistry at the chiral center of the 1-chloroethyl group, if applicable. Furthermore, the analysis would provide insights into the intermolecular interactions, such as halogen bonding or dipole-dipole interactions, that govern the crystal packing. While specific crystallographic data for this compound is not publicly available, the technique's potential for providing unequivocal structural proof is well-established.

Advanced Hyphenated Analytical Approaches

To analyze complex mixtures or trace levels of this compound, advanced hyphenated techniques are indispensable. These methods combine the separation power of chromatography with the detection capabilities of spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly suitable technique for the analysis of volatile and semi-volatile compounds like this compound. In a GC-MS system, the compound is first separated from other components in a sample based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for highly specific and sensitive detection. The use of a high-resolution mass spectrometer in a GC-HRMS setup would further enhance the confidence in identification.

For samples that are not amenable to GC analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful alternative. While this compound is likely volatile enough for GC, LC-MS could be employed for its analysis in complex matrices where minimal sample preparation is desired. Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) would provide even greater selectivity and sensitivity, which is crucial for trace-level quantification in environmental or biological samples.

Table 2: Summary of Advanced Analytical Techniques for this compound

| Technique | Information Obtained | Applicability |

|---|---|---|

| HRMS | Accurate mass and elemental composition | Confirmatory analysis and formula determination |

| X-ray Crystallography | 3D molecular structure, bond lengths, and angles | Definitive structural elucidation of crystalline solid |

| GC-MS | Separation and identification in complex mixtures | Analysis of volatile and semi-volatile compounds |

Future Research Directions and Emerging Applications of Chloroethylfurans

Development of Green and Sustainable Synthetic Routes

The chemical industry's shift towards sustainability has put a spotlight on developing environmentally benign methods for producing key chemical intermediates. nih.gov The synthesis of chloroethylfurans is a prime area for the application of green chemistry principles, moving away from traditional, often hazardous, chemical processes.

Future research is focused on utilizing renewable lignocellulosic biomass as a starting material. mdpi.com The conversion of biomass-derived sugars, such as fructose (B13574) and glucose, into furanic platforms like 5-(chloromethyl)furfural (CMF) is a critical step. acs.org CMF is a direct precursor to various chloroethylfurans. The development of one-pot synthesis methods that combine dehydration and chlorination steps can significantly improve efficiency and reduce waste.

The use of greener solvents and reaction media is another key aspect. Aqueous solutions and biphasic systems, which allow for easy separation of the product, are being explored to replace volatile organic solvents. nih.gov For instance, the synthesis of CMF has been successfully demonstrated in biphasic systems, which can be adapted for the production of other chloroethylfurans. acs.org

Table 1: Comparison of Conventional vs. Green Synthetic Routes for Furan (B31954) Derivatives

| Feature | Conventional Routes | Green/Sustainable Routes |

| Starting Materials | Petroleum-based feedstocks | Lignocellulosic biomass, sugars mdpi.com |

| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, biphasic systems nih.gov |

| Catalysts | Homogeneous mineral acids | Solid acid catalysts, enzymes, zeolites nih.gov |

| Energy Input | High temperature and pressure | Milder reaction conditions, microwave-assisted synthesis mdpi.com |

| Waste Generation | Significant, often hazardous | Minimized, with potential for catalyst recycling chemistryviews.org |

The adoption of the twelve principles of Green Chemistry is central to the sustainable synthesis of chloroethylfurans, aiming to maximize the efficiency of chemical processes while minimizing the use of scarce resources. frontiersin.org

Exploration of Novel Catalytic Systems for Halofuran Synthesis

The efficiency and selectivity of halofuran synthesis are heavily dependent on the catalytic system employed. Research is actively pursuing novel catalysts that can operate under mild conditions with high yields and selectivity for desired products like 2-Chloro-5-(1-chloroethyl)furan.

Gold catalysts, for example, have shown promise in the synthesis of halofurans by facilitating selective halogen migration or hydrogen shifts in haloallenyl ketones. organic-chemistry.org Specifically, AuCl₃-catalyzed transformations can lead to the formation of 3-halofurans through proposed halirenium intermediates. organic-chemistry.org The development of recyclable gold catalysts, such as gold(III) porphyrin, further enhances the sustainability of these processes. organic-chemistry.org

Metal-free catalytic systems are also a significant area of interest as they offer a more economical and environmentally friendly alternative. nih.gov For instance, phosphine (B1218219) and triethylamine (B128534) have been used to catalyze the intramolecular Wittig reaction for the synthesis of highly functionalized furans. organic-chemistry.org Iron(III) chloride (FeCl₃) has also been utilized as an efficient catalyst for tandem reactions leading to highly substituted furans. organic-chemistry.org

Table 2: Overview of Novel Catalytic Systems for Furan and Halofuran Synthesis

| Catalyst Type | Example(s) | Key Advantages | Relevant Reactions |

| Gold Catalysts | AuCl₃, Gold(III) porphyrin | High selectivity, mild reaction conditions, potential for recyclability. organic-chemistry.org | Cycloisomerization of allenones, selective halogen migration. organic-chemistry.org |

| Iron Catalysts | FeCl₃ | Low cost, high efficiency. organic-chemistry.org | Tandem propargylation-cycloisomerization. organic-chemistry.org |

| Phosphine Catalysis | Triphenylphosphine | Metal-free, efficient for functionalized furans. organic-chemistry.org | Intramolecular Wittig reaction. organic-chemistry.org |

| Zeolites | ZSM-5 | Shape selectivity, Brønsted acidity, thermal stability. nih.gov | Dehydration of carbohydrates to furans. nih.gov |

| Ionic Liquids | Acidic functionalized ILs | Green reaction media, can act as both solvent and catalyst. nih.gov | Dehydration of carbohydrates to HMF and furfural (B47365). nih.gov |

Future work will likely focus on developing bifunctional catalysts that can perform multiple reaction steps in a single pot, further streamlining the synthesis of complex chloroethylfurans. The use of supported catalysts, where the active catalytic species are immobilized on a solid support, will also be crucial for improving catalyst stability and reusability. mdpi.com

Advanced Computational Tools for Predictive Chemical Research

Computational chemistry has emerged as a powerful tool for accelerating chemical research by providing insights into reaction mechanisms, predicting molecular properties, and guiding experimental design. researchgate.net In the context of chloroethylfurans, computational tools are being increasingly used to understand their synthesis and reactivity.

Density Functional Theory (DFT) calculations are employed to investigate reaction pathways and transition states, helping to elucidate the mechanisms of catalytic furan synthesis. dtu.dk For example, computational studies on furfural valorization have provided insights into the effects of solvents and the origins of catalytic activity on metal surfaces. dtu.dk These computational models can be extended to the synthesis of chloroethylfurans to predict optimal reaction conditions and catalyst structures.

Predictive models for metabolism and toxicity are also being developed. nih.govnih.gov Computational tools like XenoSite can predict the bioactivation of furan-containing molecules, which is crucial for assessing the potential environmental and health impacts of new chemicals. nih.govnih.gov By modeling the epoxidation of the furan ring, which can lead to reactive metabolites, researchers can design safer chloroethylfuran derivatives. nih.gov

Table 3: Applications of Computational Tools in Furan Chemistry Research

| Computational Tool/Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of activation energies. dtu.dk | Understanding of catalytic cycles, prediction of reaction kinetics. dtu.dk |

| Molecular Dynamics (MD) Simulations | Study of solvent effects and catalyst-substrate interactions. | Optimization of reaction media and catalyst design. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity and toxicity based on molecular structure. | Early-stage risk assessment of new furan derivatives. |

| Metabolism Prediction Models (e.g., XenoSite) | Prediction of metabolic pathways and bioactivation. nih.govnih.gov | Identification of potentially toxic metabolites and design of safer chemicals. nih.govnih.gov |

The integration of machine learning and artificial intelligence with computational chemistry is expected to further enhance predictive capabilities, enabling the rapid screening of large numbers of potential catalysts and reaction conditions for the synthesis of chloroethylfurans.

Expanding the Scope of Derivatization Reactions for Value-Added Chemicals

Chloroethylfurans, including this compound, are valuable intermediates precisely because they can be converted into a wide range of other chemicals with important applications. The chloroethyl group provides a reactive handle for various nucleophilic substitution and elimination reactions, allowing for the introduction of diverse functional groups.

One major area of application is the synthesis of biofuels and biochemicals. mdpi.com For example, 5-(chloromethyl)furfural (CMF), a close relative of chloroethylfurans, can be converted into biofuels, monomers for polymers, surfactants, solvents, and adhesives. acs.orgmdpi.com The acid chloride derivatives of furan carboxylic acids, which can be produced from CMF, are highly useful for producing furoate ester biofuels and polymers. rsc.org

The conversion of furanic compounds into valuable platform chemicals like maleic anhydride (B1165640) and various diols is another promising research direction. mdpi.com These transformations often involve catalytic hydrogenation, oxidation, or ring-opening reactions. The development of selective and efficient catalytic processes for these derivatization reactions is a key challenge.

Table 4: Examples of Value-Added Chemicals from Furan Derivatives

| Furan Derivative | Derivatization Reaction | Product(s) | Application(s) |

| 5-(Chloromethyl)furfural (CMF) | Oxidation | 5-(Chloromethyl)furan-2-carboxylic acid, Furan-2,5-dicarboxylic acid (FDCA) rsc.org | Monomers for bioplastics (e.g., PEF). acs.org |

| Furfural | Hydrogenation | 2-Methylfuran (2-MF) mdpi.com | Biofuel, solvent. mdpi.com |

| Furfural | Hydrogenation/Hydrolysis | γ-Valerolactone (GVL) mdpi.com | Green solvent, biofuel precursor. mdpi.com |

| 5-Hydroxymethylfurfural (HMF) | Hydrogenation | 1,2,6-Hexanetriol, 1,6-Hexanediol mdpi.com | Monomers for polyurethanes and polyesters. mdpi.com |

Future research will focus on expanding the library of accessible chemical structures from chloroethylfurans. This includes the development of novel cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, as well as the exploration of cascade reactions that can build molecular complexity in a single synthetic operation. The ultimate goal is to establish chloroethylfurans as versatile and sustainable building blocks for the chemical industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.